

An In-depth Technical Guide to Afatinib: An Irreversible EGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations leading to its constitutive activation, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Afatinib (formerly BIBW 2992) is a second-generation, orally administered tyrosine kinase inhibitor (TKI) that potently and irreversibly blocks the signaling of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][5][6] Unlike first-generation reversible TKIs, afatinib's mechanism of irreversible binding offers a more sustained inhibition of EGFR signaling.[7][8] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of afatinib.

Chemical Structure and Properties

Afatinib is a quinazoline derivative with the chemical name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide.[9] Its structure features a reactive acrylamide group that enables covalent bond formation with a specific cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[8]

Table 1: Physicochemical Properties of Afatinib



Property	Value	Reference(s)	
Molecular Formula	C24H25CIFN5O3	[9][10]	
Molecular Weight	485.94 g/mol	[10][11]	
CAS Number	850140-72-6	[9]	
Appearance	White to yellowish crystalline powder		
Solubility	Soluble in DMSO	D [12]	
Melting Point	Not specified		
рКа	Not specified	-	

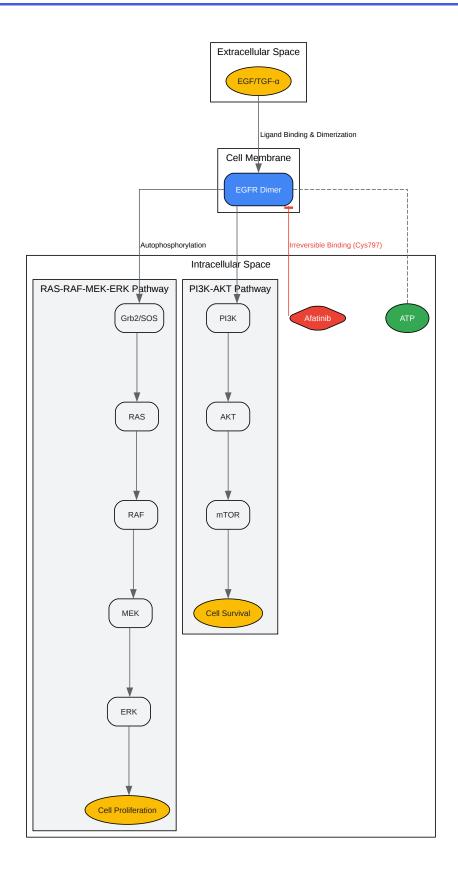
Synthesis

A controlled and scalable three-stage manufacturing process for afatinib dimaleate has been developed, which involves nitro-reduction, amidation, and salification, achieving an overall isolated yield of 84% for the afatinib free base.[13][14] An alternative synthetic route starts from 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline, which undergoes a substitution reaction with (S)-3-hydroxytetrahydrofuran, followed by nitro-reduction and amidation.[15]

Mechanism of Action

Afatinib functions as an irreversible pan-ErbB family inhibitor.[3][5] It covalently binds to the cysteine residue at position 797 (Cys797) within the catalytic domain of EGFR, as well as the analogous cysteine residues in HER2 and HER4.[7][8] This covalent modification leads to the irreversible inhibition of the tyrosine kinase activity of these receptors.[8] By blocking autophosphorylation and transphosphorylation between ErbB dimers, afatinib effectively abrogates downstream signaling pathways crucial for tumor cell growth and survival, including the RAS-RAF-MAPK and PI3K/AKT pathways.[16][17]





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Caption: EGFR signaling pathway and the mechanism of afatinib inhibition.



Biological Activity and Selectivity

Afatinib demonstrates potent inhibitory activity against wild-type EGFR and various activating EGFR mutations, including exon 19 deletions and the L858R point mutation.[3][18] It also retains activity against some TKI-resistant mutations, although it is not effective against the T790M "gatekeeper" mutation.[3][7] Its irreversible binding and broad ErbB family inhibition contribute to its efficacy in overcoming resistance to first-generation EGFR inhibitors in some contexts.[5]

Table 2: In Vitro Inhibitory Activity of Afatinib

Target	IC50 (nM)	Cell Line	Reference(s)
EGFRwt	0.5	Cell-free assay	[12]
EGFRL858R	0.4	Cell-free assay	[12]
EGFRL858R/T790M	10	Cell-free assay	[12]
HER2	14	Cell-free assay	[12]
ErbB4	1	Cell-free assay	[12]
HNE-1 (NPC)	4410	HNE-1	[19]
CNE-2 (NPC)	2810	CNE-2	[19]
SUNE-1 (NPC)	6930	SUNE-1	[19]

Experimental ProtocolsIn Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of afatinib against EGFR kinase activity.

Materials:

- Recombinant human EGFR kinase domain
- ATP

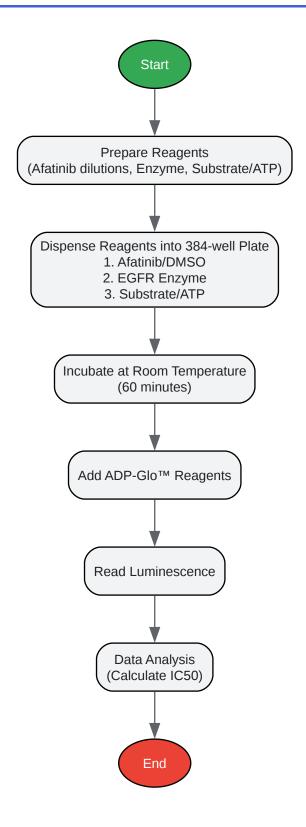


- Poly(Glu, Tyr) 4:1 substrate
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Afatinib stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of afatinib in kinase buffer.
- Add 1 μL of diluted afatinib or DMSO (vehicle control) to the wells of a 384-well plate.[20]
- Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer.[20]
- Initiate the kinase reaction by adding 2 μ L of a solution containing the substrate and ATP in kinase buffer.[20]
- Incubate the plate at room temperature for 60 minutes.[20]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate IC₅₀ values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.





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